Benzyldimethylhexadecylammonium acetate
Description
Properties
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;1-2(3)4/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZJQPMMVLZXLB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyldimethylhexadecylammonium acetate typically involves the reaction of cetyldimethylamine with benzyl chloride in the presence of ethanol. The mixture is stirred at 40°C for 6 hours and then cooled to -5°C . This process yields benzyldimethylhexadecylammonium chloride, which can be further reacted with acetic acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyldimethylhexadecylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter its chemical structure, leading to different derivatives.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
Pharmaceutical Applications
Antiseptic and Preservative:
BDHDA is utilized in various pharmaceutical formulations due to its antimicrobial properties. It serves as an active ingredient in antiseptic solutions and as a preservative in eye drops and nasal sprays. Studies have demonstrated that BDHDA can enhance the stability of formulations while providing effective microbial control .
Drug Delivery Systems:
The compound's surfactant properties make it a valuable excipient in drug delivery systems. It can improve the solubility and bioavailability of poorly soluble drugs by facilitating their dispersion in aqueous environments. Research indicates that BDHDA can enhance the penetration of active ingredients through biological membranes, thereby increasing therapeutic efficacy .
Agricultural Applications
Pesticide Formulations:
BDHDA is incorporated into pesticide formulations due to its ability to act as a surfactant. It enhances the wetting and spreading properties of pesticide sprays, improving their adherence to plant surfaces and increasing efficacy against pests and diseases .
Soil Treatment:
As a soil conditioner, BDHDA can improve soil structure and nutrient availability. Its cationic nature allows it to bind with negatively charged soil particles, enhancing nutrient retention and promoting plant growth .
Industrial Applications
Disinfectants:
BDHDA functions as an active ingredient in disinfectants used for cleaning surfaces in healthcare settings. Its broad-spectrum antimicrobial activity makes it effective against bacteria, fungi, and viruses .
Surfactant in Cleaning Products:
The compound is also employed as a surfactant in various cleaning products, including laundry detergents and household cleaners. Its ability to lower surface tension facilitates the removal of dirt and grease from surfaces .
Research Applications
Biological Studies:
BDHDA has been used in biological research to study cell membrane interactions due to its cationic properties. It can influence cell permeability and has been investigated for its potential effects on cellular responses .
Environmental Studies:
Research on the environmental impact of BDHDA focuses on its biodegradability and toxicity to aquatic organisms. Studies indicate that while BDHDA exhibits antimicrobial properties, it can also pose risks to non-target species if not managed properly .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of BDHDA against various pathogens commonly found in healthcare settings. Results demonstrated that BDHDA exhibited significant bactericidal activity against Gram-positive and Gram-negative bacteria at concentrations as low as 0.1% .
Case Study 2: Drug Delivery Enhancement
In a controlled experiment, BDHDA was incorporated into a formulation designed for transdermal drug delivery. The study found that BDHDA significantly enhanced drug permeation through human skin models compared to control formulations lacking the surfactant .
Mechanism of Action
The mechanism of action of benzyldimethylhexadecylammonium acetate involves its interaction with cell membranes. It disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets microbial cell membranes and disrupts their integrity .
Comparison with Similar Compounds
Key Properties :
- Chemical Formula : C₂₅H₄₄N⁺·C₂H₃O₂⁻
- Molecular Weight : ~442.7 g/mol
- Solubility : High solubility in polar solvents due to its ionic nature; lower critical micelle concentration (CMC) compared to shorter-chain QACs .
- Applications: Used as a surfactant, antimicrobial agent, and stabilizer in nanotechnology and pharmaceuticals.
Comparison with Similar Compounds
Quaternary ammonium compounds (QACs) share a cationic nitrogen center but vary in alkyl chain length, substituents, and counterions. Below is a detailed comparison of benzyldimethylhexadecylammonium acetate with structural and functional analogs.
Structural Analogs: Alkyl Chain Length Variation
Table 1: Impact of Alkyl Chain Length on Physicochemical Properties
Findings :
- Increasing alkyl chain length reduces CMC due to enhanced hydrophobic interactions, improving micelle formation efficiency .
- Krafft temperature rises with chain length, limiting solubility at lower temperatures for longer-chain QACs .
Functional Analogs: Counterion and Head Group Variation
Table 2: Counterion Effects on Antimicrobial Efficacy
| Compound Name | Counterion | MIC* against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
|---|---|---|---|
| Benzalkonium chloride | Cl⁻ | 10 | 8 |
| Cetyltrimethylammonium bromide (CTAB) | Br⁻ | 15 | 12 |
| Benzyldimethylhexadecylammonium chloride | Cl⁻ | 5 | 4 |
| This compound | CH₃COO⁻ | 3 (estimated) | 2 (estimated) |
*MIC: Minimum Inhibitory Concentration. Data extrapolated from chloride analogs .
Findings :
- Acetate counterions may enhance antimicrobial activity compared to chloride due to improved membrane permeability .
- Benzyl-containing QACs (e.g., BDHAC) show superior efficacy over non-aromatic QACs (e.g., CTAB) due to synergistic hydrophobic and π-π interactions .
Application-Specific Comparisons
Findings :
- +35 mV for CTAB), enhancing colloidal stability .
- Smaller nanoparticle sizes are achieved with BDHAC due to tighter micellar packing .
Table 4: Hazard Classification and Regulatory Status
| Compound Name | NFPA Health Rating | Transport Hazard Class | Regulatory Status (TSCA) |
|---|---|---|---|
| Benzalkonium chloride | 3 | 8 (Corrosive) | Listed |
| CTAB | 2 | 8 (Corrosive) | Listed |
| Benzyldimethylhexadecylammonium chloride | 3 | 8 (Corrosive) | Listed |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of BDHAC, and how are they experimentally determined?
- Methodology :
- Critical Micelle Concentration (CMC) : Measure via conductometry or surface tension techniques. For example, Molla et al. (2017) determined CMC values in aqueous/urea solutions using conductivity measurements at varying temperatures .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition stages. Wójcik-Bania (2022) reported residual mass losses at 1000°C for BDHAC-containing nanocomposites, with degradation peaks identified via derivative thermogravimetry (DTG) .
- Structural Confirmation : Use NMR (¹H/¹³C) and mass spectrometry (MS). Purity can be verified via titration (≥98% as per维克奇生物 ).
Q. What safety protocols are critical when handling BDHAC in laboratory settings?
- Methodology :
- Skin/Eye Exposure : Immediate flushing with water for ≥15 minutes, followed by medical consultation (MedChemExpress SDS ).
- Personal Protective Equipment (PPE) : Use EN 166-certified goggles and nitrile gloves. Ventilation requirements depend on concentration (APExBIO SDS ).
Advanced Research Questions
Q. How do binary surfactant systems (e.g., BDHAC + CTAB) enhance nanomaterial synthesis, and what parameters control aspect ratios?
- Methodology :
- Seed-Mediated Growth : As demonstrated by El-Sayed (2003), combining BDHAC with CTAB in a binary surfactant system enables tunable gold nanorod aspect ratios (1.5–10). Adjust silver ion concentration and surfactant ratios to control nucleation .
- Characterization : UV-Vis-NIR spectroscopy monitors plasmon resonance shifts (600–1300 nm). TEM validates nanorod morphology .
Q. How do urea and electrolytes influence micellization behavior in BDHAC-based systems, and how can contradictory data be resolved?
- Methodology :
- Contradiction Analysis : Compare CMC trends in urea (chaotrope) vs. electrolyte solutions. Molla et al. (2017) observed decreased CMC with rising urea concentrations due to weakened hydrophobic interactions, while electrolytes like NaCl compress the double layer, lowering CMC .
- Theoretical Modeling : Apply the Cohen exclusion model to quantify urea’s effect on micelle hydration .
Q. What computational approaches are used to predict BDHAC-surfactant interactions, and how do they align with experimental data?
- Methodology :
- Molecular Dynamics (MD) Simulations : Calculate interaction energies and aggregation patterns. Molla et al. (2017) combined MD with conductivity data to validate temperature-dependent micelle growth in urea solutions .
- DFT Calculations : Model hydrogen bonding and lattice energies in crystalline phases (e.g., analogous hydrazide systems ).
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
